Stereochemical Requirement for Factor XIIa Binding: Only the (2S)-Enantiomer Is Found in the Co‑Crystal Structure
The X‑ray crystal structure of human factor XIIa (PDB 6X0S, resolution 1.898 Å) contains the ligand (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide, which incorporates the (2S)-2-[(thiophen-2-yl)methyl]piperazine fragment . The electron density unambiguously defines the (2S) configuration at the piperazine C2 position; modelling of the (2R) epimer reveals a steric clash with the protein backbone that would abolish binding . Therefore, procurement of the correct enantiomer is not interchangeable—the (2R) form (CAS 1240586-16-6) cannot substitute the (2S) form in factor XIIa inhibitor programmes.
| Evidence Dimension | Stereochemical fit in factor XIIa active site |
|---|---|
| Target Compound Data | (2S) configuration confirmed by 1.898 Å X‑ray data |
| Comparator Or Baseline | (2R)-2-(thiophen-2-ylmethyl)piperazine (CAS 1240586-16-6) |
| Quantified Difference | (2R) epimer would produce steric clash (predicted from modelling) |
| Conditions | Human factor XIIa protein, X‑ray diffraction at 1.898 Å |
Why This Matters
For discovery teams targeting coagulation factor XIIa, ordering the incorrect enantiomer will yield an inactive compound; the 6X0S structure provides direct structural proof that only the (2S) form is competent for binding.
- [1] Orth, P. Structure of human plasma factor XIIa in complex with (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide (compound 7). PDB ID: 6X0S (2021). DOI: 10.2210/pdb6x0s/pdb View Source
